6-(2-Aminoethyl)-2-methylpyrimidin-4-ol belongs to the pyrimidine family, a class of heterocyclic organic compounds with a six-membered ring containing two nitrogen atoms. Pyrimidines are fundamental building blocks in biological systems, forming the core structure of nucleic acids and playing vital roles in various metabolic processes. [] 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, with its aminoethyl side chain and methyl and hydroxyl substituents, presents opportunities for further functionalization and exploration in diverse research areas.
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with an aminoethyl group and a hydroxyl group, which contributes to its potential biological activities. Its chemical structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
This compound can be synthesized from 2-methylpyrimidin-4-ol and ethylenediamine, typically under acidic conditions. The synthesis process is well-documented in chemical literature, indicating its relevance in both academic and industrial settings.
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol is classified as an organic compound and belongs to the category of heterocyclic compounds due to the presence of the pyrimidine ring. It is also categorized under amino alcohols due to the presence of both amino and hydroxyl functional groups.
The synthesis of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride typically involves the following steps:
In laboratory settings, the reaction proceeds via nucleophilic substitution where the amino group from ethylenediamine attacks the electrophilic carbon on the pyrimidine ring. The reaction conditions are optimized for higher yields and purity in industrial applications, often utilizing larger reaction vessels or continuous flow reactors.
The molecular formula of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol is CHNO·2HCl, with a molecular weight of 226.10 g/mol. The compound features a pyrimidine ring substituted at position 6 with a hydroxyl group and at position 2 with a methyl group, alongside an aminoethyl side chain.
Property | Value |
---|---|
CAS Number | 2680536-63-2 |
IUPAC Name | 4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one; dihydrochloride |
InChI | InChI=1S/C7H11N3O.2ClH/c1-5-9-6(2-3-8)4-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H |
InChI Key | ZKDBSYTWLONVNA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=O)N1)CCN.Cl.Cl |
Purity | 95% |
6-(2-aminoethyl)-2-methylpyrimidin-4-ol can undergo several chemical reactions:
The oxidation process typically results in N-oxide formation, while reduction leads to amine derivatives. Substitution reactions can yield alkylated or acylated products depending on the nature of the electrophile used.
The mechanism of action for 6-(2-aminoethyl)-2-methylpyrimidin-4-ol primarily involves its interaction with biological targets due to its functional groups. The amino group can participate in hydrogen bonding with biomolecules, potentially influencing enzyme activity or receptor interactions.
While specific data on its mechanism of action in biological systems may be limited, studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes.
The compound is typically encountered as a crystalline solid with high purity levels (≥95%). Its melting point and solubility characteristics may vary based on the specific salt form (e.g., dihydrochloride).
Key chemical properties include:
6-(2-aminoethyl)-2-methylpyrimidin-4-ol has several notable applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: